molecular formula C20H24F2N2O2 B4020076 2-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

2-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

Cat. No. B4020076
M. Wt: 362.4 g/mol
InChI Key: HOPAWNUMPOGQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical processes, optimizing reaction conditions such as raw material ratios, reaction time, and temperature. For instance, the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol showcases a related synthesis approach, achieving an 88.5% yield under specific conditions (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest is often elucidated using techniques such as X-ray diffraction. For example, a study on a three-component complex involving piperidine-ethanol provides insights into hydrogen-bonded interactions and molecular geometry, which are crucial for understanding the structural characteristics of complex molecules (Z. Dega‐Szafran et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest are expected to be influenced by its functional groups, such as the piperidinyl and phenoxy ethanol components. For instance, the cyclization of 2-[(polyfluorobenzylidene)amino]phenols in ethanol presents a related reaction mechanism that could offer insights into the chemical behavior of similar structures (Cara L. Allaway et al., 2002).

Physical Properties Analysis

The physical properties of chemical compounds like melting point, solubility, and crystalline form can be determined through experimental studies. Although specific data on the compound is not provided, research on related molecules can give an idea of the methodologies used for such analyses.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding how the compound interacts with other substances. Studies on similar compounds, such as the reactivity of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, can shed light on potential chemical properties (M. Vosooghi et al., 2010).

properties

IUPAC Name

2-[3-[[3-(3,4-difluoroanilino)piperidin-1-yl]methyl]phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O2/c21-19-7-6-16(12-20(19)22)23-17-4-2-8-24(14-17)13-15-3-1-5-18(11-15)26-10-9-25/h1,3,5-7,11-12,17,23,25H,2,4,8-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPAWNUMPOGQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)OCCO)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-({3-[(3,4-Difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
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2-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
Reactant of Route 3
2-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
Reactant of Route 4
2-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
Reactant of Route 5
2-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
Reactant of Route 6
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2-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol

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